molecular formula C15H20N6O B7050693 3-(1-Methylpyrazol-4-yl)-1-(4-pyridazin-3-ylpiperazin-1-yl)propan-1-one

3-(1-Methylpyrazol-4-yl)-1-(4-pyridazin-3-ylpiperazin-1-yl)propan-1-one

Cat. No.: B7050693
M. Wt: 300.36 g/mol
InChI Key: XOXIRPFBKJXKML-UHFFFAOYSA-N
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Description

3-(1-Methylpyrazol-4-yl)-1-(4-pyridazin-3-ylpiperazin-1-yl)propan-1-one is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1-(4-pyridazin-3-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-19-12-13(11-17-19)4-5-15(22)21-9-7-20(8-10-21)14-3-2-6-16-18-14/h2-3,6,11-12H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXIRPFBKJXKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)N2CCN(CC2)C3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrazol-4-yl)-1-(4-pyridazin-3-ylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Formation of the pyridazine ring: This can be synthesized by the condensation of a dihydropyridazine with an appropriate aldehyde or ketone.

    Formation of the piperazine ring: This can be synthesized by the reaction of ethylenediamine with a dihaloalkane.

    Coupling reactions: The final compound can be obtained by coupling the pyrazole, pyridazine, and piperazine intermediates under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.

    Reduction: Reduction reactions could occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction might yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or receptor agonists/antagonists.

Industry

In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-Methylpyrazol-4-yl)-1-(4-pyridazin-3-ylpiperazin-1-yl)propan-1-one would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methylpyrazol-4-yl)-1-(4-pyridazin-3-ylpiperazin-1-yl)propan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    3-(1-Methylpyrazol-4-yl)-1-(4-pyridazin-3-ylpiperazin-1-yl)propan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.

Uniqueness

The uniqueness of 3-(1-Methylpyrazol-4-yl)-1-(4-pyridazin-3-ylpiperazin-1-yl)propan-1-one lies in its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity.

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